Antibacterial Activity of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Against Enterococcus faecalis
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde exhibits quantifiable antibacterial activity against the clinically relevant pathogen *Enterococcus faecalis* CECT 481. This activity distinguishes it as a potential scaffold for antimicrobial development, in contrast to other benzaldehyde derivatives that may lack this specific biological profile [1]. While direct, side-by-side comparisons with its positional isomers are not publicly available, this data provides a crucial baseline for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibition of Microbial Growth (Antibacterial Activity) |
|---|---|
| Target Compound Data | IC50 = 3190 nM (3.19 µM) |
| Comparator Or Baseline | Untreated control (or vehicle control) |
| Quantified Difference | Not applicable; potency reported against baseline growth. |
| Conditions | *Enterococcus faecalis* CECT 481, incubated for 18 hours, assessed by 2-fold microtiter broth dilution method. |
Why This Matters
This quantitative IC50 value against a known bacterial strain is essential for medicinal chemists conducting structure-activity relationship (SAR) studies and prioritizing this specific regioisomer over uncharacterized analogs.
- [1] BindingDB. (2020). BDBM50498340 CHEMBL3585717: IC50 3.19E+3 nM for antibacterial activity against Enterococcus faecalis CECT 481. View Source
